molecular formula C6H5BrN2O2 B570044 Methyl 5-Bromopyrimidine-2-carboxylate CAS No. 89581-38-4

Methyl 5-Bromopyrimidine-2-carboxylate

Cat. No.: B570044
CAS No.: 89581-38-4
M. Wt: 217.022
InChI Key: XILAKTMDKMVJQV-UHFFFAOYSA-N
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Description

Methyl 5-Bromopyrimidine-2-carboxylate is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-Bromopyrimidine-2-carboxylate can be synthesized through the esterification of 5-bromopyrimidine-2-carboxylic acid. One common method involves the reaction of 5-bromopyrimidine-2-carboxylic acid with methanol in the presence of an acid catalyst such as acetyl chloride. The reaction mixture is heated to reflux for a short period, then cooled and concentrated under reduced pressure to yield the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Bromopyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically require a base such as potassium carbonate and a solvent like dimethylformamide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Major Products:

Scientific Research Applications

Methyl 5-Bromopyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Bromopyrimidine-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the pyrimidine ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyrimidine ring and the boronic acid derivative .

Comparison with Similar Compounds

  • Methyl 5-Chloropyrimidine-2-carboxylate
  • Methyl 5-Iodopyrimidine-2-carboxylate
  • Methyl 5-Fluoropyrimidine-2-carboxylate

Comparison: Methyl 5-Bromopyrimidine-2-carboxylate is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution and coupling reactions compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

methyl 5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAKTMDKMVJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672336
Record name Methyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-38-4
Record name Methyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromopyrimidine-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-pyrimidine carboxylic acid (6 g, 29.6 mmol) in MeOH (300 mL) was added Et3N (5.98 g, 59.2 mmol). The mixture was cooled to 0 degrees Celsius, and sulfonyl chloride (5.3 g, 44.4 mmol) was added dropwise to the solution. After addition, the mixture was stirred at rt for 12 hours. The solvent was removed and the residue was dissolved in ethyl acetate. The organic layer was washed with sodium bicarbonate, brine, and dried with sodium sulfate. The solvent was removed to give the pure product. MS: calc'd 217 (MH+), exp 217 (MH+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyrimidine-2-carboxylic acid (3.22 g, 15.9 mmol) in MeOH (50 mL) at room temperature was added acetyl chloride (4.0 mL, 56.3 mmol). The reaction mixture was heated to reflux for 15 min, cooled to room temperature and concentrated under reduced pressure. The reaction mixture was diluted with saturated NaHCO3 (30 mL) and EtOAc, and transferred to a separatory funnel. The aqueous phase was extracted with EtOAc (4×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated to give methyl 5-bromopyrimidine-2-carboxylate (2.30 g, 10.6 mmol, 67% yield) as a white solid. LC/MS (ESI+) m/z=216.9 (M+H). Calculated for C6H5BrN2O2 216.0.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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